molecular formula C39H48N5O7P B12393666 N-DMTr-morpholino-U-5'-O-phosphoramidite

N-DMTr-morpholino-U-5'-O-phosphoramidite

Cat. No.: B12393666
M. Wt: 729.8 g/mol
InChI Key: CNDNQFVLRHUMQK-KIUZSHJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-DMTr-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphoramidite monomer that plays a crucial role in the field of nucleic acid chemistry, particularly in the synthesis of modified nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DMTr-morpholino-U-5’-O-phosphoramidite involves the protection of the nucleoside with a dimethoxytrityl (DMTr) group at the 5’-hydroxyl positionThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of N-DMTr-morpholino-U-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-DMTr-morpholino-U-5’-O-phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the fully deprotected nucleoside and the corresponding phosphate triester .

Scientific Research Applications

N-DMTr-morpholino-U-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are used in various applications, including:

Mechanism of Action

N-DMTr-morpholino-U-5’-O-phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a desired sequence. The DMTr group protects the 5’-hydroxyl group during the synthesis, preventing unwanted side reactions. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotide .

Comparison with Similar Compounds

Similar Compounds

  • N-DMTr-morpholino-G-5’-O-phosphoramidite
  • N-DMTr-morpholino-C-5’-O-phosphoramidite
  • N-DMTr-morpholino-A-5’-O-phosphoramidite

Uniqueness

N-DMTr-morpholino-U-5’-O-phosphoramidite is unique due to the presence of the morpholino group, which provides enhanced stability and binding affinity compared to traditional nucleoside phosphoramidites. This makes it particularly useful in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications .

Properties

Molecular Formula

C39H48N5O7P

Molecular Weight

729.8 g/mol

IUPAC Name

3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1

InChI Key

CNDNQFVLRHUMQK-KIUZSHJCSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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